6-Chloropyrazine-2-carbonitrile
Overview
Description
6-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₂ClN₃. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and a nitrile group at the 2nd position. This compound is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine-2-carbonitrile. One common method includes the use of phosphorus oxychloride (POCl₃) as a chlorinating agent. The reaction is carried out by heating pyrazine-2-carbonitrile with POCl₃ at elevated temperatures, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
- Substituted pyrazines
- Aminopyrazines
- Carboxypyrazines
Scientific Research Applications
6-Chloropyrazine-2-carbonitrile is extensively used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: In the development of bioactive molecules and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 6-Chloropyrazine-2-carbonitrile depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The chlorine and nitrile groups facilitate various chemical modifications, allowing the compound to interact with biological targets such as enzymes and receptors. These interactions can inhibit or modulate the activity of specific proteins, leading to therapeutic effects .
Comparison with Similar Compounds
- 6-Fluoropyrazine-2-carbonitrile
- 6-Bromopyrazine-2-carbonitrile
- 6-Iodopyrazine-2-carbonitrile
Comparison: 6-Chloropyrazine-2-carbonitrile is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, fluorine derivatives are more stable but less reactive, while bromine and iodine derivatives are more reactive but less stable .
Conclusion
This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties and versatility make it an essential building block for the synthesis of a wide range of bioactive molecules and industrial products.
Properties
IUPAC Name |
6-chloropyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPOFSDHJNNWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218711 | |
Record name | Pyrazinecarbonitrile, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-74-7 | |
Record name | 6-Chloro-2-pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6863-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazinecarbonitrile, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazinecarbonitrile, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloropyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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